molecular formula C30H28N6O4 B403165 N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B403165
M. Wt: 536.6g/mol
InChI Key: CYAQTGPLMLZSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the phenyl, nitrophenyl, and diethylamino groups. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the diethylamino position.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[3-(dimethylamino)phenoxy]-5-nitrophenyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
  • N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Uniqueness

N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C30H28N6O4

Molecular Weight

536.6g/mol

IUPAC Name

N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C30H28N6O4/c1-4-34(5-2)23-12-9-13-25(17-23)40-26-16-22(15-24(18-26)36(38)39)31-30(37)28-19-29-32-27(14-20(3)35(29)33-28)21-10-7-6-8-11-21/h6-19H,4-5H2,1-3H3,(H,31,37)

InChI Key

CYAQTGPLMLZSKG-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C

Origin of Product

United States

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